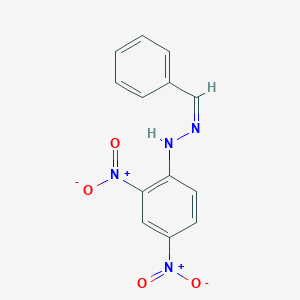

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

説明

Overview of Hydrazone Chemistry in Academic Contexts

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. nih.gov This structure imparts unique chemical properties, making them valuable intermediates and target molecules in organic synthesis. In academic research, hydrazones are explored for their diverse applications, which stem from the reactivity of the C=N double bond and the nucleophilicity of the nitrogen atoms. dergipark.org.tr The ability of hydrazones to readily undergo various chemical transformations has made them a focal point in the development of novel synthetic methodologies. Furthermore, the incorporation of different substituents onto the hydrazone framework allows for the fine-tuning of their electronic and steric properties, leading to a broad spectrum of reactivity and potential applications. nih.gov Researchers have extensively studied hydrazones for their roles as ligands in coordination chemistry, precursors to heterocyclic compounds, and as key components in the synthesis of biologically active molecules. researchgate.net

Historical Development and Academic Significance of (2,4-Dinitrophenyl)hydrazones

The use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a reagent for the characterization of aldehydes and ketones dates back to the work of Brady and Elsmie. wikipedia.org This reagent, often referred to as Brady's reagent, reacts with carbonyl compounds to form brightly colored 2,4-dinitrophenylhydrazone precipitates. wikipedia.orgbris.ac.uk The distinct colors of these precipitates, ranging from yellow to red, provide a qualitative indication of the presence of an aldehyde or ketone. wikipedia.orgbris.ac.uk

Historically, the formation of these derivatives was a cornerstone of classical organic analysis. The characteristic melting points of the purified hydrazones served as a crucial tool for the identification and structural elucidation of unknown carbonyl compounds. compoundchem.comfiveable.me While modern spectroscopic techniques have largely superseded this method for routine identification, the academic significance of (2,4-dinitrophenyl)hydrazones persists. They continue to be used in educational settings to demonstrate fundamental principles of organic reactions, such as nucleophilic addition-elimination. wikipedia.orgyoutube.com

Research Trajectories and Current Scope for Benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone

Current research on Benzaldehyde, (2,4-dinitrophenyl)hydrazone extends beyond its traditional analytical role. Scientists are investigating its potential in various contemporary research areas. These include its application as a chromogenic probe for the detection of specific analytes and its use as a building block in the synthesis of more complex molecules with desired functionalities.

Recent studies have explored the synthesis of novel hydrazone derivatives from (2,4-dinitrophenyl) hydrazine (B178648), including those derived from benzaldehyde, for evaluation in various applications. researchgate.net The presence of the dinitrophenyl moiety, with its strong electron-withdrawing nitro groups, significantly influences the electronic properties of the entire molecule, making it a subject of interest in materials science and medicinal chemistry. For instance, research has delved into the potential of aryl aldehyde hydrazones in the degradation of organophosphate-based compounds. acs.org The continued exploration of this compound and its analogs promises to uncover new applications and deepen the understanding of hydrazone chemistry.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application and study.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₄O₄ | nist.govscbt.comlgcstandards.com |

| Molecular Weight | 286.24 g/mol | scbt.comnih.gov |

| Melting Point | 239-241 °C | chemicalbook.com |

| Appearance | Yellow crystalline solid | cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; low solubility in water. | cymitquimica.com |

This table is interactive and allows for sorting and filtering of the data.

Synthesis and Characterization

The synthesis of this compound is a classic example of a condensation reaction in organic chemistry. researchgate.net It is typically prepared by reacting benzaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium, often using a mixture of methanol (B129727) and sulfuric acid (Brady's reagent). wikipedia.orgcompoundchem.com The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the stable hydrazone. wikipedia.orgyoutube.com The product precipitates from the solution as a colored solid. ijsrst.com

Characterization of the synthesized compound is performed using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key peaks include those corresponding to the C=N stretching of the hydrazone group and the N-O stretching of the nitro groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure of the compound. researchgate.netresearchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and provides fragmentation patterns that can further support its structural identification. nist.gov

X-ray Crystallography: Single-crystal X-ray diffraction studies have been conducted to determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound. researchgate.net These studies reveal a nearly planar E configuration for the molecule. researchgate.net

Analytical and Research Applications

The primary and most well-established application of this compound is in analytical chemistry.

Qualitative Analysis: The formation of a yellow to red precipitate upon reaction with an unknown compound is a classic qualitative test for the presence of aldehydes and ketones. scbt.comijsrst.com

Chromatography: Due to their stability and color, dinitrophenylhydrazones, including the benzaldehyde derivative, are well-suited for separation and identification using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Spectrophotometry: The intense color of this compound allows for its quantitative determination using UV-Visible spectrophotometry. cymitquimica.com This property is exploited in various analytical methods.

Beyond these classical applications, research continues to explore new uses for this compound. Its distinct spectral characteristics make it a candidate for the development of new analytical probes and sensors. cymitquimica.com Furthermore, its reactivity and structural features are being leveraged in the synthesis of novel organic materials and compounds with potential applications in other scientific domains. researchgate.net

Structure

3D Structure

特性

CAS番号 |

1157-84-2 |

|---|---|

分子式 |

C13H10N4O4 |

分子量 |

286.24 g/mol |

IUPAC名 |

N-[(Z)-benzylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |

InChIキー |

DZPRPFUXOZTWAJ-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

異性体SMILES |

C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone

Condensation Reaction Pathways

The formation of Benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone from benzaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic example of a condensation reaction. libretexts.org This process involves the joining of two molecules with the elimination of a small molecule, in this case, water. libretexts.orgchemicalbook.com

Nucleophilic Addition-Elimination Mechanisms

The reaction proceeds through a two-step mechanism: nucleophilic addition followed by elimination. libretexts.orgyoutube.com Initially, the nitrogen atom of the amino group in 2,4-dinitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. youtube.comdocbrown.info This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, this intermediate undergoes dehydration, eliminating a water molecule to form the stable hydrazone product with a carbon-nitrogen double bond. libretexts.orgyoutube.comyoutube.com

The more reactive nitrogen atom in the DNPH molecule for the initial nucleophilic attack is the one further from the dinitrophenyl ring. youtube.com The resulting product, Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a brightly colored solid, and its formation is a characteristic test for aldehydes and ketones. youtube.comijsrst.com

Role of Acid Catalysis and pH Optimization in Formation

Acid catalysis plays a crucial role in the synthesis of this compound. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric or phosphoric acid, which protonates the carbonyl oxygen of benzaldehyde. youtube.comresearchgate.netniscpr.res.in This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic 2,4-dinitrophenylhydrazine. youtube.com

The pH of the reaction medium is a critical factor for optimizing the reaction rate and yield. An optimal pH of approximately 3.5 is often cited for this reaction. youtube.com At this pH, there is sufficient acid to catalyze the reaction without significantly protonating the nucleophilic nitrogen of the hydrazine (B178648), which would render it non-nucleophilic. nih.gov While acidic conditions are generally favorable, some studies have explored neutral pH conditions to avoid the hydrolysis of the hydrazone product. researchgate.net

Solvent Effects on Reaction Efficiency and Product Formation

The choice of solvent significantly influences the efficiency of hydrazone formation. Ethanol (B145695) and methanol (B129727) are commonly used solvents for dissolving both the carbonyl compound and the 2,4-dinitrophenylhydrazine reagent. ijsrst.comtdl.org The solubility of the reactants and the stability of the intermediate are affected by the solvent's polarity.

Research has shown that in the reaction between benzaldehyde and 2,4-dinitrophenylhydrazine, the use of ethanol at 80°C provides favorable conditions for product formation. researchgate.net The solvent can also influence the equilibrium of syn-anti isomers of the resulting hydrazone in solution. tdl.org Recrystallization of the product from different solvents, such as ethanol or n-butyl alcohol, can be used for purification and may lead to different crystalline forms. tdl.orgorgsyn.org

Innovative Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of hydrazones, including this compound. These innovative approaches often involve the use of heterogeneous catalysts and optimized laboratory procedures.

Heterogeneous Catalysis in Hydrazone Synthesis

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for reusability. youtube.com This makes them an attractive alternative to traditional homogeneous acid catalysts.

Carbon Nanotubes (CNTs): Oxidized single-walled carbon nanotubes (SWCNTs-COOH) have been successfully employed as a heterogeneous catalyst for the protection of carbonyl groups as hydrazones. researchgate.net These materials provide a high surface area and active sites for the reaction. kci.go.krkci.go.kr The synthesis of this compound using SWCNTs-COOH in ethanol at 80°C has been shown to be an effective method. researchgate.net The use of activated carbon supports with broad mesoporosity allows for an even distribution of active sites and facilitates fast transfer kinetics. nih.gov

Silica (B1680970) Sulfuric Acid (SSA): Silica sulfuric acid (SiO2-OSO3H) is another efficient and eco-friendly solid acid catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocyclic compounds. niscpr.res.inresearchgate.netresearchgate.net SSA is prepared by the reaction of silica gel with chlorosulfonic acid and acts as a proton source to activate the carbonyl group. nih.gov Its advantages include high catalytic activity, simple work-up procedures, and reusability. niscpr.res.inresearchgate.net In related syntheses, SSA has been shown to protonate aldehydes, increasing their electrophilicity for subsequent nucleophilic attack. niscpr.res.in

Optimized Laboratory Protocols for this compound

Standard laboratory protocols for the synthesis of this compound typically involve dissolving the aldehyde in a suitable solvent like ethanol and adding it to a prepared solution of 2,4-dinitrophenylhydrazine in an acidic medium (Brady's reagent). libretexts.orgijsrst.com The resulting precipitate is then collected, washed, and recrystallized.

Advanced Structural Characterization and Spectroscopic Analysis of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone

X-ray Crystallography and Solid-State Structure

The three-dimensional arrangement of atoms in solid-state Benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise information on the molecule's geometry, conformation, and the non-covalent interactions governing its crystal packing.

Determination of Molecular Geometry and Conformation

Crystals of Benzaldehyde, (2,4-dinitrophenyl)hydrazone are formed from the condensation reaction of benzaldehyde and 2,4-dinitrophenylhydrazine (B122626). The molecule typically adopts a nearly planar E configuration. nih.gov The planarity is a consequence of the extensive π-conjugation across the molecule. The dihedral angle between the hydrazone group and the benzene (B151609) ring is minimal, indicating a high degree of coplanarity. For instance, in a related compound, 2,4-dinitro-benzaldehyde hydrazone, this dihedral angle is reported to be 8.27°. nih.govnih.gov

Analysis of Bond Lengths and Angles

Detailed analysis of bond lengths reveals interesting electronic effects within the molecule. The C=N bond distance is approximately 1.282 Å, which is shorter than the typical range for such bonds (1.34–1.38 Å). nih.gov This shortening is attributed to the electron-withdrawing effects of the two nitro groups and the extended π-π conjugation. nih.gov

Within the dinitrophenyl ring, the aromatic C-C bonds adjacent to the imino group are observed to be longer [average 1.417 (3) Å] than the other C-C bonds in the same ring [average 1.373 (3) Å]. nih.govresearchgate.net This elongation may arise from the overlap of the non-bonding orbital of the imino nitrogen atom with the π-orbitals of the aromatic ring. nih.govresearchgate.net Most other bond lengths and angles fall within their expected ranges. nih.gov

Table 1: Selected Bond Lengths for this compound Derivatives

| Bond | Reported Length (Å) | Reference |

|---|---|---|

| C=N | 1.282 (3) | nih.gov |

| N-N | 1.38 pm | wikipedia.org |

| Aromatic C-C (near imino) | 1.417 (3) | nih.govresearchgate.net |

| Aromatic C-C (other) | 1.373 (3) | nih.govresearchgate.net |

Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

Furthermore, π-π stacking interactions are a prominent feature. nih.govresearchgate.net These interactions occur between the parallel phenyl rings of neighboring molecules, with separation distances indicative of significant aromatic stacking. For example, in a related acetophenone (B1666503) derivative, these distances are 3.404 (2) Å and 3.416 (4) Å. researchgate.net

Crystallographic Data Refinement and Validation

The crystallographic data for this compound and its derivatives are typically refined to a high degree of accuracy. For a related compound, 2,4-dichlorobenzaldehyde (B42875) 2,4-dinitrophenylhydrazone, the refinement of the crystal structure resulted in an R-factor of 0.061 for observed reflections and a goodness-of-fit (S) of 1.02. nih.gov In these refinements, hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov The final difference Fourier maps typically show minimal residual electron density, confirming the accuracy of the refined structure. nih.gov

Table 2: Example Crystallographic Data for a Related Hydrazone

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₃H₈Cl₂N₄O₄ | nih.gov |

| Molecular Weight | 355.14 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.3814 (7) | nih.gov |

| b (Å) | 28.9980 (13) | nih.gov |

| c (Å) | 7.3996 (3) | nih.gov |

| β (°) | 92.422 (4) | nih.gov |

| Volume (ų) | 2868.7 (2) | nih.gov |

| Z | 8 | nih.gov |

| R[F² > 2σ(F²)] | 0.061 | nih.gov |

| wR(F²) | 0.187 | nih.gov |

| Goodness-of-fit (S) | 1.02 | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the characteristic functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. These bands correspond to the stretching and bending vibrations of its specific functional groups.

The key vibrational frequencies are:

N-H Stretching: A sharp peak is observed in the region of 3287 cm⁻¹, which is characteristic of the N-H stretching vibration of the hydrazone moiety. researchgate.net

Aromatic C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the aromatic rings appear around 3090 cm⁻¹. researchgate.net

C=N Stretching: A strong band at approximately 1744 cm⁻¹ is assigned to the C=N stretching vibration of the imine group. researchgate.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are observed at about 1620 cm⁻¹. researchgate.net

Aromatic NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro groups (Ar-NO₂) give rise to strong absorptions at approximately 1516 cm⁻¹ and 1329 cm⁻¹, respectively. researchgate.net

C-N Stretching: The stretching vibration of the C-NH bond is found around 1136 cm⁻¹. researchgate.net

The presence of these distinct peaks in the FT-IR spectrum provides conclusive evidence for the formation of this compound. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| N-H | 3287 | Stretching | researchgate.net |

| Aromatic C-H | 3090 | Stretching | researchgate.net |

| C=N | 1744 | Stretching | researchgate.net |

| C=C | 1620 | Stretching | researchgate.net |

| Ar-NO₂ | 1516 | Asymmetric Stretching | researchgate.net |

| Ar-NO₂ | 1329 | Symmetric Stretching | researchgate.net |

| C-NH | 1136 | Stretching | researchgate.net |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful, non-destructive technique for probing the molecular vibrations of this compound. The resulting spectrum is dominated by features related to the dinitrophenylhydrazone adduct, a consequence of resonance enhancement. ualberta.ca This enhancement makes the technique particularly sensitive to the hydrazone linkage formed from the reaction of benzaldehyde and 2,4-dinitrophenylhydrazine (DNPH). ualberta.ca

Analysis of the Raman spectra reveals that the electrons in the hydrazone linkage are extensively delocalized. ualberta.ca This delocalization is a key feature of the molecule's structure and electronic properties. A study of the related compound 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone using Raman spectroscopy combined with quantum chemical calculations aids in the assignment of vibrational modes. conicet.gov.ar The intense reddish color of hydrazones involving 2,4-DNPH is a result of their molecular structure. conicet.gov.ar The DNPH reagent itself has a characteristic Raman feature at 1336 cm⁻¹, though the adducts formed with carbonyls are significantly stronger and more stable. ualberta.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound by probing the magnetic environments of its proton and carbon nuclei.

¹H-NMR Spectral Assignment and Proton Environments

The proton on the imine carbon (-N=CH-) is expected to appear as a singlet in the downfield region. The protons of the unsubstituted phenyl ring typically show complex splitting patterns in the aromatic region. On the dinitrophenyl ring, three aromatic protons are present, with their chemical shifts significantly influenced by the strong electron-withdrawing nitro groups. The N-H proton of the hydrazone linkage gives rise to a signal that can be exchangeable with deuterium (B1214612) and its position can be concentration-dependent.

Interactive Table: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | ~11.0-11.5 | Singlet |

| H -C=N | ~8.0-8.5 | Singlet |

| Dinitrophenyl H -3 | ~9.1 | Doublet |

| Dinitrophenyl H -5 | ~8.4 | Doublet of Doublets |

| Dinitrophenyl H -6 | ~8.0 | Doublet |

| Phenyl Ring H (ortho, meta, para) | ~7.4-7.8 | Multiplet |

Note: Predicted values are based on typical shifts for similar structures and may vary based on solvent and experimental conditions.

¹³C-NMR Spectral Interpretation and Carbon Framework Analysis

The ¹³C-NMR spectrum provides a map of the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift determined by its hybridization and local electronic environment.

The carbon of the imine group (C=N) is characteristically found in the downfield region of the spectrum. The carbons of the two aromatic rings resonate in the typical aromatic region (approximately 110-150 ppm). The carbons attached to the nitro groups on the dinitrophenyl ring are shifted significantly downfield due to the strong deshielding effect of the nitro substituents. A full spectral analysis allows for the unambiguous assignment of each carbon atom within the molecular framework.

Interactive Table: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C =N | ~145 |

| Dinitrophenyl C -1 (C-NH) | ~145 |

| Dinitrophenyl C -2 (C-NO₂) | ~138 |

| Dinitrophenyl C -3 | ~123 |

| Dinitrophenyl C -4 (C-NO₂) | ~130 |

| Dinitrophenyl C -5 | ~130 |

| Dinitrophenyl C -6 | ~117 |

| Phenyl Ring C -1 (C-CH=N) | ~134 |

| Phenyl Ring C -2, C-6 | ~129 |

| Phenyl Ring C -3, C-5 | ~129 |

| Phenyl Ring C -4 | ~131 |

Note: Predicted values are based on typical shifts for similar structures and may vary based on solvent and experimental conditions.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The compound exhibits distinct spectral characteristics due to its extensive system of conjugated π-electrons, which acts as a chromophore. cymitquimica.com

Interactive Table: UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

| Absorption Maximum (λmax) | Electronic Transition |

| 235 nm | π → π |

| 353 nm | n → π |

Source: Data from studies on the UV-Visible spectrum of pure this compound. researchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The compound has a molecular formula of C₁₃H₁₀N₄O₄ and a molecular weight of approximately 286.24 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at an m/z (mass-to-charge ratio) of 286. nih.govnih.gov This peak corresponds to the intact molecule that has lost one electron. The fragmentation of the molecular ion provides valuable structural information. Due to the presence of two electron-withdrawing nitro groups, the molecule can be electronically unstable, leading to fragmentation even under soft ionization conditions. longdom.org Common fragments observed in the mass spectrum include ions at m/z 107 and m/z 77, which can be attributed to fragments of the benzaldehyde portion of the molecule. nih.govnih.gov

Interactive Table: Major Ions in the Mass Spectrum of this compound

| m/z | Identity |

| 286 | [M]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ or related fragment |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Source: Data from the NIST Mass Spectrometry Data Center and PubChem. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against a theoretically calculated mass. The molecular formula C₁₃H₁₀N₄O₄ is confirmed if the measured accurate mass corresponds to the calculated exact mass within a narrow tolerance, typically less than 5 parts per million (ppm). nih.govnih.gov

The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as the benchmark for this confirmation. nih.govnih.govchemspider.com The close correlation between the experimental and theoretical mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₄ | nih.govnist.govcymitquimica.comscbt.com |

| Calculated Monoisotopic Mass | 286.070205 Da | nih.govnih.govchemspider.com |

| Nominal Molecular Weight | 286.24 g/mol | nih.govscbt.com |

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. The molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments are detected, creating a mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound can be studied under different ionization conditions, such as Electron Ionization (EI) in the positive mode or Electrospray Ionization (ESI) in the negative mode. longdom.org

In positive ion mode, the molecular ion peak ([M]⁺˙) is observed at an m/z (mass-to-charge ratio) corresponding to the molecule's mass, approximately 286. nist.gov Subsequent fragmentation can lead to characteristic ions. For instance, cleavage of the bond between the two nitrogen atoms or fragmentation of the dinitrophenyl or benzylidene moieties can occur.

In negative ion mode, typically using ESI, a deprotonated molecule ([M-H]⁻) is often observed at m/z 285. Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal specific fragmentation pathways. The fragmentation of 2,4-dinitrophenylhydrazone derivatives is well-documented, often involving characteristic losses or the formation of stable anions related to the dinitrophenyl group. researchgate.netnih.gov For example, the fragmentation of the [M-H]⁻ ion of benzaldehyde (2,4-dinitrophenyl)hydrazone has been studied, providing insight into its structural components through the resulting product ions. researchgate.net

The table below details some of the plausible and significant ions observed in the mass spectrum of this compound and related structures, which are instrumental for its identification.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Fragment Identity/Origin | Reference |

|---|---|---|---|

| 286 | [C₁₃H₁₀N₄O₄]⁺˙ | Molecular Ion ([M]⁺˙) | nih.govnist.gov |

| 285 | [C₁₃H₉N₄O₄]⁻ | Deprotonated Molecular Ion ([M-H]⁻) | researchgate.net |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment | docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment | docbrown.infoyoutube.com |

Computational Chemistry and Theoretical Studies of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone

Electronic Structure Calculations

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It has been employed to determine the most stable geometric arrangement of atoms (geometry optimization) and to map the potential energy surface of Benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone.

Crystals of Benzaldehyde, (2,4-dinitrophenyl)hydrazone are formed through a condensation reaction between benzaldehyde and 2,4-dinitrophenylhydrazine (B122626). nih.gov The resulting molecule typically adopts a nearly planar E configuration. nih.gov DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry and confirming that the calculated structures correspond to potential energy minima by ensuring the absence of imaginary vibrational frequencies. conicet.gov.ar

Theoretical calculations have shown that within the dinitrophenyl portion of the molecule, the aromatic C-C bonds near the imino group are longer (average of 1.417 (3) Å) than other C-C bonds in the same ring (average of 1.373 (3) Å). nih.gov This elongation is attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π orbitals of the aromatic ring. researchgate.net The N-C bond distance of 1.338 (2) Å suggests electron delocalization between the imine group and the dinitrophenyl ring. researchgate.net The planarity of the molecule and these bond length variations are indicative of π-π stacking interactions within the crystal structure. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and the likelihood of intramolecular charge transfer (ICT). rsc.org

In this compound, the HOMO is the highest energy level occupied by electrons, while the LUMO is the lowest energy level that is unoccupied. uwosh.edu The presence of electron-withdrawing nitro groups on the phenyl ring significantly influences the electronic properties and enhances the potential for charge transfer. The interaction between the donor (the benzaldehyde moiety) and the acceptor (the dinitrophenyl moiety) can be analyzed through these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another theoretical tool used to study charge transfer interactions. By examining the donor-acceptor interactions within the molecule, the stability of different conformers can be understood. conicet.gov.ar For hydrazone derivatives, ICT processes can be significant and are often studied using both steady-state and time-resolved spectroscopy in conjunction with computational methods. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. These descriptors include parameters like HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness.

The reactivity of this compound is influenced by the electronic effects of its constituent parts. The two nitro groups at the 2- and 4-positions of the phenyl ring are strong electron-withdrawing groups, which makes the 2,4-dinitrophenylhydrazine portion a highly effective reagent for forming stable hydrazones with aldehydes and ketones. The reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon of the benzaldehyde, followed by dehydration. youtube.com The rate and success of this reaction can be influenced by catalysts and the solvent used. researchgate.net

Theoretical calculations can help predict the most likely sites for nucleophilic and electrophilic attack, providing insights into the reaction mechanism at a molecular level.

Spectroscopic Property Simulations

Computational Prediction of NMR Chemical Shifts

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of molecules. Predicting NMR shifts, particularly for nuclei like ¹⁹F, can be challenging due to high electron density. nih.gov However, for ¹H NMR, established workflows can provide reasonably accurate predictions.

A common approach involves performing a conformational search, optimizing the geometries of the resulting conformers using a DFT method like B3LYP-D3BJ/6-31G(d), and then predicting the NMR shifts for each conformer using a different functional and basis set, such as WP04/6-311++G(2d,p), often with an implicit solvent model like PCM for chloroform. github.io The final predicted spectrum is a Boltzmann-weighted average of the shifts of the individual conformers. github.io While there are different philosophies on whether to benchmark computational methods against high-level theoretical data or experimental data, comparison with experimental spectra is often more practical for chemists. github.io

Theoretical Vibrational Frequencies and IR/Raman Spectra

Computational chemistry can also simulate the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data.

For this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, have been used to compute theoretical vibrational frequencies. conicet.gov.ar These calculated frequencies are generally in good agreement with experimental observations from FT-IR and FT-Raman spectroscopy. conicet.gov.arresearchgate.net

UV-Vis Absorption Maxima Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption maxima through computational methods provides deep insights into the electronic transitions within a molecule. For this compound, theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to determine the electronic absorption spectra. These computational approaches calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

In a typical study, the geometry of the molecule is first optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G*(d,p). researchgate.net Following optimization, TD-DFT calculations are performed to predict the UV-Vis spectrum. The results include the predicted absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the transition, and the specific molecular orbitals (MOs) involved in the primary electronic transitions.

For hydrazones, the characteristic absorptions are generally attributed to π → π* and n → π* transitions. researchgate.netresearchgate.net The π → π* transitions, which are typically high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=N-NH linkage. The n → π* transitions are usually of lower intensity and involve the excitation of a non-bonding electron (from a nitrogen atom's lone pair) to a π* antibonding orbital. researchgate.netresearchgate.net

Experimental UV-Visible spectra for the 2,4-dinitrophenylhydrazone of benzaldehyde show intense peaks around 235 nm and 353 nm in ethanol (B145695), assigned to π - π* and n- π* transitions, respectively. researchgate.net Computational studies on similar hydrazones have shown good agreement between calculated and experimental values, with high oscillator strengths recorded for the primary transitions. researchgate.net The variation of substituents on the carbonyl carbon can affect the absorption maxima due to electronic and steric effects. researchgate.net

| Transition Type | Experimental λmax (nm) | Predicted λmax (nm) | Key Molecular Orbitals Involved |

| π → π | 235 researchgate.net | Varies by method | HOMO to LUMO |

| n → π | 353 researchgate.net | Varies by method | HOMO-n to LUMO+n |

Table 1: Comparison of experimental and theoretical UV-Vis absorption maxima for this compound. Theoretical values are representative and depend on the specific computational method and basis set used.

Crystal Structure Prediction and Supramolecular Modeling

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgderpharmachemica.com This method partitions crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. The resulting surface provides a graphical representation of intermolecular contacts.

The analysis generates several key maps and plots:

d_norm Surface : This surface is mapped with the normalized contact distance, which is based on the distances to the nearest atom nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the atoms. Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

For compounds similar to this compound, Hirshfeld analysis reveals the dominance of specific interactions. scirp.orgnih.gov The most significant interactions in the crystal packing of such organic molecules are typically H···H, O···H/N···H, and C···H contacts. scirp.org In hydrazone structures, π-π stacking interactions between aromatic rings are also common and can be identified by characteristic "bow-tie" patterns in the shape index map and flat green regions on the surface. mdpi.com

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | ~40-50% | van der Waals forces, representing the largest contribution to the surface. scirp.orgmdpi.com |

| O···H / N···H | ~10-20% | Represents hydrogen bonding and other close electrostatic contacts. scirp.org |

| C···H / H···C | ~15-25% | C-H···π interactions and other van der Waals contacts. mdpi.com |

| C···C | ~5-15% | Indicative of π-π stacking interactions between aromatic rings. mdpi.com |

Table 2: Summary of typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for related hydrazone compounds.

Computational Modeling of Supramolecular Assemblies

Computational modeling is essential for understanding how individual molecules of this compound assemble into a stable, three-dimensional crystal structure. The molecule itself is known to have an approximately planar E configuration. nih.gov This planarity facilitates the formation of ordered supramolecular structures driven by a combination of non-covalent interactions.

The primary forces governing the supramolecular assembly include:

Hydrogen Bonding : The N-H group of the hydrazine moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the imine nitrogen can act as acceptors. These interactions are crucial in directing the molecular arrangement.

π-π Stacking : The presence of two aromatic rings (the benzaldehyde phenyl ring and the dinitrophenyl ring) allows for significant π-π stacking interactions. nih.gov These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. Computational models can calculate the distances and geometries of these stacking interactions, which typically occur with centroid-to-centroid distances of 3.5 to 4.0 Å. mdpi.com

Computational modeling, often starting with the crystallographically determined unit cell, can be used to analyze the energies of these interactions. By calculating the interaction energies between molecular pairs, researchers can quantify the strength of the various dimers and motifs that make up the larger supramolecular assembly. This analysis confirms how hydrogen bonds and π-π stacking guide the formation of the specific crystalline solid, complementing the visual and quantitative data provided by Hirshfeld surface analysis. nih.gov

Reactivity Profiles and Kinetic Analysis of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone

Isomerization Studies

The reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for the qualitative and quantitative analysis of carbonyl compounds. nih.gov However, the resulting 2,4-dinitrophenylhydrazone derivatives can exist as stereoisomers, which may lead to analytical errors if not properly addressed. nih.gov

Benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone, like other aldehyde-dinitrophenylhydrazones, exhibits E/Z geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). researchgate.netbohrium.com The E-isomer (trans) and the Z-isomer (cis) are the two possible configurations. chromatographyonline.com

In a purified state, the aldehyde-2,4-dinitrophenylhydrazone typically exists as the E-isomer. nih.govchromatographyonline.com The interconversion between the E and Z forms can be initiated by external factors. researchgate.net The free rotation around the C-N single bond (between the aldehyde's original carbonyl carbon and the hydrazine (B178648) nitrogen) allows for structural rearrangement into the E and Z isomers. researchgate.net The formation of these isomers is a reversible process, and under certain conditions, an equilibrium between the two can be established. chromatographyonline.com The Z-isomers have been observed to have different spectral patterns compared to the E-isomers, with their maximum absorption wavelengths shifted to shorter wavelengths by 5-8 nm. nih.govchromatographyonline.com

The ratio of E to Z isomers of aldehyde-2,4-dinitrophenylhydrazones is significantly influenced by external conditions, most notably UV irradiation and the acidity of the solution. nih.govchromatographyonline.com

Acidic Conditions: The presence of acid is a critical factor in the isomerization process. researchgate.net In an acid-free acetonitrile (B52724) solution, the E-isomer of an aldehyde-DNPH derivative is stable indefinitely. researchgate.net However, the addition of a small amount of acid, such as phosphoric acid, catalyzes the isomerization, leading to an equilibrium mixture of the E and Z isomers. researchgate.netchromatographyonline.com For instance, in the presence of 0.02-0.2% (v/v) phosphoric acid, acetaldehyde-2,4-dinitrophenylhydrazone and propanal-2,4-dinitrophenylhydrazone reach an equilibrium Z/E ratio of 0.32 and 0.14, respectively. nih.gov The concentration of the acid can affect the rate at which this equilibrium is reached. chromatographyonline.com

UV Irradiation: Exposure to ultraviolet (UV) light can also induce E/Z isomerization. nih.govchromatographyonline.com When irradiated with UV light at a wavelength of 364 nm, the Z/E isomer ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones increased beyond their acid-catalyzed equilibrium values to 0.55 and 0.33, respectively. nih.gov This indicates that UV irradiation provides an alternative pathway for interconversion and can shift the equilibrium position. nih.gov

The following table summarizes the equilibrium Z/E isomer ratios for various aldehyde-2,4-dinitrophenylhydrazones under acidic conditions.

| Compound | Equilibrium Z/E Isomer Ratio |

|---|---|

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 |

| Propionaldehyde-2,4-dinitrophenylhydrazone | 0.143 |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 |

Data sourced from Chromatography Online. chromatographyonline.com

Chemical Stability and Degradation Pathways

Benzaldehyde, (2,4-dinitrophenyl)hydrazone is a well-established, stable crystalline compound, a characteristic that has cemented its utility in the qualitative and quantitative analysis of aldehydes and ketones. researchgate.netwikipedia.orgbyjus.comijsrst.com Its stability, however, is not absolute and is influenced by a variety of environmental factors, including the presence of acid, exposure to light, and contact with oxidizing agents. The degradation of this hydrazone derivative is a critical consideration in its analytical applications and its persistence in various environments.

The formation of this compound from benzaldehyde and 2,4-dinitrophenylhydrazine (DNPH) is a reversible condensation reaction. researchgate.netwikipedia.org This reversibility implies that the primary degradation pathway under certain conditions is hydrolysis, leading to the regeneration of the parent carbonyl compound and DNPH. This process is notably catalyzed by the presence of acid. researchgate.net

Research into the stability of ketone-2,4-dinitrophenylhydrazones in solution has shown that the decomposition rate is dependent on the concentration of the acid catalyst. researchgate.net In a 0.1 mol L⁻¹ phosphoric acid solution, for instance, an equilibrium between the hydrazone, the parent ketone, DNPH, and water can be reached within 10 hours. researchgate.net While this specific study focused on ketone derivatives, the fundamental principles of acid-catalyzed hydrolysis are applicable to aldehyde derivatives like this compound. The equilibrium constants for these reactions indicate a tendency towards the formation of the hydrazone, but also confirm that decomposition is a significant process. researchgate.net

Beyond hydrolytic instability, the hydrazone moiety and the dinitrophenyl ring are susceptible to oxidative and photochemical degradation. The oxidation of 2,4-dinitrophenylhydrazine itself by agents such as potassium hexacyanoferrate(III) and acidic bromate (B103136) has been studied, revealing complex reaction pathways that yield aryldiazene and diazonium ion intermediates, ultimately forming products like substituted azobenzenes and anilines. rsc.orgrsc.org It is plausible that this compound would undergo similar oxidative cleavage of the N-N bond or modifications to the aromatic rings under strong oxidizing conditions.

The photostability of aromatic hydrazones is another area of concern. Studies on related compounds have demonstrated that the N-N bond in hydrazines and hydrazides can be cleaved upon exposure to visible light, particularly in the presence of a photosensitizer. nih.gov This suggests that this compound may be susceptible to photodegradation, a factor that could be relevant in environmental contexts or during prolonged storage under light.

Furthermore, investigations into the stability of aromatic hydrazones in biological matrices, such as plasma, have indicated rapid degradation. nih.govresearchgate.net This instability is attributed to both plasma proteins and low molecular weight components, suggesting that in biological systems, the degradation of this compound could be accelerated. nih.gov

The following tables summarize the known factors affecting the stability of this compound and its potential degradation pathways based on studies of the compound and its close analogs.

Table 1: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Research Findings |

| Acidity (pH) | Decreased stability under acidic conditions. | The formation of 2,4-dinitrophenylhydrazones is a reversible, acid-catalyzed process. The rate of decomposition to the parent aldehyde and DNPH increases with acid concentration. researchgate.net |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | The parent compound, 2,4-dinitrophenylhydrazine, is oxidized by agents like potassium hexacyanoferrate(III) and bromate, suggesting susceptibility of the hydrazone to oxidative cleavage. rsc.orgrsc.org |

| Light Exposure | Potential for photodegradation. | Studies on aromatic hydrazines and hydrazides show that the N-N bond can be cleaved by visible light, indicating a possible photodegradation pathway. nih.gov |

| Biological Media | Rapid degradation in plasma. | Aromatic hydrazones have been shown to degrade quickly in plasma due to interactions with proteins and other small molecules. nih.govresearchgate.net |

| Thermal Stress | Generally high thermal stability. | Nitro-substituted hydrazones are reported to have high thermal stability, with decomposition temperatures for similar compounds around 250°C. researchgate.net |

Table 2: Potential Degradation Pathways and Products of this compound

| Degradation Pathway | Triggering Condition(s) | Potential Degradation Products |

| Hydrolysis | Acidic conditions, presence of water | Benzaldehyde, 2,4-Dinitrophenylhydrazine researchgate.net |

| Oxidative Cleavage | Strong oxidizing agents | Benzaldehyde, Diazonium ions derived from the dinitrophenyl moiety, Substituted azobenzenes, Anilines rsc.orgrsc.org |

| Photodegradation | Exposure to light (especially UV/Visible) | Products resulting from N-N bond cleavage, potentially leading to the formation of separate benzaldehyde-derived and dinitrophenyl-derived radicals or ions. nih.gov |

Chromatographic and Derivatization Based Analytical Applications of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely recognized and utilized technique for the analysis of carbonyl compounds derivatized with DNPH. fishersci.com The formation of 2,4-dinitrophenylhydrazones renders the analytes suitable for separation and detection, overcoming the limitations of analyzing underivatized, non-chromophoric, and often highly volatile carbonyls. youngin.comhitachi-hightech.com

Reversed-Phase HPLC for Separation of Hydrazones

Reversed-phase HPLC (RP-HPLC) is the predominant method for separating 2,4-dinitrophenylhydrazone derivatives. youngin.comacs.orgthermofisher.com In this technique, a nonpolar stationary phase is used in conjunction with a more polar mobile phase. The most common stationary phase for this application is a C18 (octadecylsilyl) bonded silica (B1680970) column. thermofisher.comnih.govsigmaaldrich.com

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. youngin.comthermofisher.com A common mobile phase combination is a mixture of acetonitrile (B52724) and water. youngin.comhitachi-hightech.comsigmaaldrich.com The gradient usually starts with a higher proportion of water and gradually increases the proportion of acetonitrile to elute the more hydrophobic hydrazone derivatives. youngin.comacs.org This gradient approach is necessary because the hydrophobicities of the various hydrazones can differ widely, and it allows for their elution within a reasonable timeframe while achieving adequate resolution. youngin.com For instance, a gradient might run from a 60:40 water/acetonitrile mixture to a 2:98 mixture. acs.org

The table below outlines typical conditions for the RP-HPLC separation of DNPH derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) | sigmaaldrich.com |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient or Isocratic) | youngin.comsigmaaldrich.com |

| Example Gradient | Start at 60% B, increase as needed | youngin.com |

| Example Isocratic | 60:40 Acetonitrile:Water | hitachi-hightech.comsigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min | hitachi-hightech.comsigmaaldrich.com |

| Column Temperature | 30 - 40 °C | hitachi-hightech.comsigmaaldrich.com |

| Injection Volume | 5 - 10 µL | hitachi-hightech.comsigmaaldrich.com |

Detection Strategies: UV/Vis Spectrophotometry and Diode Array Detection

Following separation by HPLC, the dinitrophenylhydrazone derivatives are detected using UV/Visible spectrophotometry. The DNPH moiety introduced during derivatization is a strong chromophore, making the derivatives highly responsive to UV detection and thus enabling sensitive quantification. researchgate.netacs.org Detection is typically performed at a wavelength between 340 nm and 380 nm, corresponding to the absorption maximum of the hydrazones. acs.org A commonly used wavelength is 360 nm, which helps to avoid interference from other compounds that may absorb at lower UV wavelengths. youngin.comsigmaaldrich.com

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is often preferred over a standard fixed-wavelength UV detector. nih.govnih.govshimadzu.com While a standard UV detector measures absorbance at one or two pre-selected wavelengths, a DAD scans a range of wavelengths simultaneously, acquiring a complete UV-Vis spectrum for each analyte as it elutes from the column. shimadzu.com

This capability offers several advantages:

Peak Identification: The acquired spectrum of an unknown peak can be compared to the spectra of known standards for confirmation of its identity. nih.gov

Peak Purity Analysis: The spectra at different points across a single chromatographic peak can be compared. If the peak is pure (i.e., consists of only one compound), the spectra will be identical. Variations in the spectra across the peak indicate the presence of co-eluting impurities. shimadzu.com

Method Development: The full spectral data allows for the selection of the optimal detection wavelength for each compound after the analysis is complete.

The spectral patterns of Z-isomers of hydrazones differ from their E-isomer counterparts, with absorption maxima shifted to shorter wavelengths by 5-8 nm. nih.gov DAD is instrumental in observing and differentiating these isomers.

HPLC-Mass Spectrometry Integration (LC-MS, APCI-MS) for Enhanced Characterization

Integrating HPLC with mass spectrometry (MS) provides a powerful tool for the definitive identification and characterization of hydrazone derivatives. nih.gov While HPLC-UV provides quantitative data and tentative identification based on retention time and UV spectrum, LC-MS offers molecular weight and structural information, significantly increasing confidence in compound identification. researchgate.netacs.org

Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for the analysis of DNPH derivatives. researchgate.netnih.gov APCI is particularly effective for compounds that are less polar and more volatile than those typically analyzed by Electrospray Ionization (ESI). For DNPH derivatives, APCI is often operated in the negative ion mode. nih.govacs.org

In negative ion APCI-MS, the vast majority of carbonyl (2,4-dinitrophenyl)hydrazones, including that of benzaldehyde (B42025), show the deprotonated molecule, [M-H]⁻, as the base peak in the mass spectrum. researchgate.netacs.org This provides a clear indication of the molecular mass of the derivative.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns are often characteristic of the original carbonyl compound's structural class (e.g., saturated aldehyde, unsaturated ketone), which is a crucial tool for elucidating the structure of unknown carbonyls in complex samples. researchgate.net

| Parameter | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₄ | scbt.com |

| Molecular Weight | 286.24 g/mol | scbt.com |

| Ionization Mode | APCI (Negative Ion) | nih.govacs.org |

| Primary Ion Observed | [M-H]⁻ (m/z 285) | researchgate.netacs.org |

| Significance | Provides molecular weight confirmation and enables sensitive and selective quantification. | researchgate.net |

Gas Chromatography (GC) Applications

While HPLC is the predominant technique for analyzing DNPH derivatives, Gas Chromatography (GC) has also been applied, particularly when coupled with mass spectrometry (GC-MS). nih.gov

GC Separation of Volatile Hydrazone Derivatives

The use of GC for analyzing 2,4-dinitrophenylhydrazone derivatives is less common than HPLC primarily due to the low volatility and potential thermal instability of these compounds. researchgate.netlongdom.orgchromforum.org Many DNPH derivatives have high boiling points and may decompose at the high temperatures required for GC analysis, particularly in the injection port. longdom.orgchromforum.org

Despite these challenges, methods have been developed for the GC-MS analysis of these derivatives. nih.gov These methods demonstrate that individual dinitrophenylhydrazones can be separated by GC. nih.gov The analysis of hydroxyaldehydes as DNPH derivatives may require an additional silylation step to convert them into more volatile trimethylsilyl (B98337) ethers before GC analysis. nih.gov

GC-MS offers exceptional sensitivity, with detection limits reported in the low picogram range per injection when using negative ion detection. nih.gov In negative ion mass spectra, the two most prominent ions are typically the molecular ion [M]⁻ and a characteristic fragment ion at m/z 182. nih.gov Positive ion spectra can also be used and often provide more structural information. nih.gov The development of methods combining derivatization with microextraction techniques has also been explored to analyze aldehydes by GC-MS. researchgate.net

GC-Mass Spectrometry for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of carbonyl compounds, including benzaldehyde, after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This method offers high sensitivity and selectivity, allowing for the separation and identification of various carbonyl-DNPH derivatives, even within complex mixtures like cigarette smoke. nih.gov The optimization of GC conditions is crucial to prevent the thermal decomposition of the DNPH-carbonyl compounds, ensuring accurate quantification. nih.gov

In GC-MS analysis, the identification of benzaldehyde (2,4-dinitrophenyl)hydrazone is confirmed by its characteristic mass spectrum. The mass spectra of DNPH derivatives of aromatic aldehydes, such as benzaldehyde, often exhibit a fragment ion corresponding to [M-H-93]⁻. scispace.com For quantitative analysis, specific ions are monitored. For instance, in the analysis of hydrazine (B178648) derivatives, which shares similarities with the analysis of carbonyl derivatives, specific mass transition ion-pairs are monitored, such as m/z 237.1 > 119.9. researchgate.net The use of a standard mixture of DNPH-carbonyl compounds for calibration has been shown to significantly improve the linear range of the method. nih.gov The minimum detectable quantities for carbonyls using this method can be as low as 1.4 to 5.6 micrograms per cigarette, highlighting its sensitivity. nih.gov

| Analytical Parameter | Value/Range | Reference |

| Minimum Detectable Quantity | 1.4 - 5.6 µ g/cigarette | nih.gov |

| Characteristic Fragment Ion | [M-H-93]⁻ | scispace.com |

| Example Mass Transition | m/z 237.1 > 119.9 | researchgate.net |

Sample Preparation and Derivatization Optimization

The accuracy and reliability of quantifying benzaldehyde as its DNPH derivative heavily depend on the meticulous optimization of sample preparation and the derivatization reaction itself.

The extraction of aldehydes from complex matrices is a critical first step. For aqueous samples, solid-phase extraction (SPE) or liquid-liquid extraction are common techniques. epa.gov In one method, a measured volume of an aqueous sample is buffered to a specific pH and then derivatized with DNPH. epa.gov For air sampling, aldehydes are often trapped on a sorbent tube coated with DNPH, followed by elution with a solvent like acetonitrile to prepare the sample for analysis. hitachi-hightech.com

The derivatization process involves the reaction of the carbonyl group of benzaldehyde with the hydrazine group of DNPH to form a stable hydrazone. This reaction is typically carried out in the presence of an acidic catalyst. psu.edunih.gov The resulting derivatives, such as benzaldehyde (2,4-dinitrophenyl)hydrazone, are more amenable to chromatographic separation and detection. researchgate.net

The efficiency of the derivatization reaction is influenced by several factors, including the concentration of the DNPH reagent, pH, temperature, and reaction time. researchgate.net Studies have shown that the acidity of the solution significantly impacts the derivatization rate. coresta.org For instance, a highly acidic DNPH solution can lead to undesirable side reactions, such as the polyderivatization of certain aldehydes. coresta.org Therefore, controlling the pH, often through the use of buffered solutions, is essential for achieving stable and high recoveries of the target analytes. coresta.org

The optimal reaction conditions can vary depending on the specific analyte and matrix. For example, in the derivatization of muscone (B1676871) with DNPH, an orthogonal test revealed that temperature was a significant factor, with the optimal temperature being 65°C for a 30-minute reaction time. researchgate.net Another study on the derivatization of benzaldehyde with N-acetylhydrazine acridone (B373769) found the optimal conditions to be 40°C for 30 minutes with trichloroacetic acid as the catalyst. rsc.org The concentration of the DNPH reagent must also be optimized to ensure complete derivatization without causing interferences from excess reagent. researchgate.net

| Parameter | Optimized Condition | Reference |

| Temperature | 65°C (for muscone) | researchgate.net |

| Temperature | 40°C (for benzaldehyde with AHAD) | rsc.org |

| Reaction Time | 30 min (for muscone) | researchgate.net |

| Reaction Time | 30 min (for benzaldehyde with AHAD) | rsc.org |

| pH Control | Use of buffered solutions | coresta.org |

Interferences in the analysis of carbonyl-DNPH derivatives can arise from various sources. One major source is the presence of other compounds in the sample matrix that can react with DNPH or the derivative itself. For example, ozone and nitrogen dioxide in air samples can react with DNPH, leading to interfering artifacts. researchgate.net Specifically, nitrogen dioxide can lead to the formation of 2,4-dinitrochlorobenzene when hydrochloric acid is used as a catalyst. nih.gov

Unsaturated aldehydes can also pose a challenge, as their unstable hydrazones can react with excess DNPH to form adducts, complicating quantification. psu.edunih.gov To mitigate these interferences, various strategies have been developed. Using the HCl form of DNPH has been shown to dramatically reduce background levels of formaldehyde. coresta.org Dual-wavelength detection can also be employed to identify chemical interferences, as the ratio of absorbances at different wavelengths is characteristic for different groups of compounds. nih.gov Furthermore, careful control of the derivatization conditions, such as pH, can help to ensure the formation of a single, stable reaction product. nih.gov Minimizing the time between sample collection and analysis can also reduce the formation of multiple derivative peaks that can lead to underestimation of the true concentration. researchgate.net

Synthesis and Characterization of Benzaldehyde, 2,4 Dinitrophenyl Hydrazone Derivatives

Rational Design of Substituted Hydrazones

The design of novel benzaldehyde (B42025), (2,4-dinitrophenyl)hydrazone derivatives hinges on the strategic selection of substituents on the benzaldehyde ring. These substituents can profoundly alter the molecule's electronic and steric characteristics, which in turn dictates its reactivity and final properties.

Substituents on the aromatic ring of benzaldehyde exert significant influence on the resulting hydrazone derivative through electronic and steric effects. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and hydroxyl (-OH), increase the electron density on the benzene (B151609) ring and the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and halides (-Cl, -Br), decrease the electron density. These electronic perturbations directly impact the reactivity of the carbonyl group and the properties of the C=N bond in the final hydrazone.

Steric effects arise from the physical bulk of the substituent groups. Large substituents, particularly those in the ortho position relative to the aldehyde group, can cause steric hindrance. This hindrance can affect the planarity of the molecule, potentially inhibiting conjugation between the benzene ring and the hydrazone moiety. cdnsciencepub.com For instance, studies on related acetophenone (B1666503) derivatives have shown that ortho-methyl groups cause a marked decrease in molar absorptivity, indicating a disruption of the planar configuration and reduced electronic interaction. cdnsciencepub.com The interplay between electronic and steric effects is critical; a bulky electron-donating group might have opposing influences on the system's reactivity and spectroscopic properties. The variation of substituents attached to the carbonyl carbon can lead to distortions in the molecule, affecting vibrational frequencies and bond lengths. researchgate.net

The rate and yield of the condensation reaction to form benzaldehyde, (2,4-dinitrophenyl)hydrazone derivatives are directly linked to the electronic nature of the substituents on the benzaldehyde. The reaction mechanism is initiated by the nucleophilic attack of the amino group of DNPH on the electrophilic carbonyl carbon of the benzaldehyde.

Electron-withdrawing groups on the benzaldehyde ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster reaction rate. Conversely, electron-donating groups reduce the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic addition step. Kinetic studies have shown that the formation of 2,4-dinitrophenylhydrazones is often subject to acid catalysis, which protonates the carbonyl oxygen, further increasing the carbon's electrophilicity. tdl.org

The structure-reactivity relationship can be quantified by correlating reaction rates with electronic parameters like the Hammett σ-constants. scirp.org For a series of substituted benzaldehydes, a positive Hammett plot (log(k/k₀) vs. σ) would indicate that electron-withdrawing groups accelerate the reaction, which is typical for nucleophilic additions to carbonyls. Steric hindrance from bulky ortho substituents can also decrease the reaction rate by impeding the approach of the DNPH nucleophile to the carbonyl carbon. scirp.org Research on the synthesis of hydrazones has demonstrated that yields can be high, with derivatives from benzaldehyde reaching up to 74%. ajpamc.com

Spectroscopic Characterization of Novel Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. These methods provide a comprehensive picture of the molecule's functional groups, connectivity, and electronic environment. acgpubs.org

FT-IR spectroscopy is particularly useful for identifying key functional groups. The spectra of these hydrazones consistently show characteristic absorption bands. The N-H stretching vibration typically appears in the range of 3265-3369 cm⁻¹. The C=N (imine) stretching band is observed around 1613-1617 cm⁻¹, and the stretching bands for the aromatic C=C bonds are also present. acgpubs.org The presence of nitro groups gives rise to strong asymmetric and symmetric stretching vibrations.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The N-H proton of the hydrazone moiety is typically observed as a sharp singlet at a downfield chemical shift, often above δ 11.0 ppm. acgpubs.org Protons on the aromatic rings exhibit complex splitting patterns in the δ 7.0-9.0 ppm region, with their specific chemical shifts influenced by the electronic effects of the substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The iminic carbon (C=N) signal is a key diagnostic peak. Other important signals include those for the carbons of the two aromatic rings, with their positions shifted upfield or downfield depending on the attached substituents. acgpubs.org

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound derivatives are typically colored compounds due to an extended π-conjugated system involving both aromatic rings and the C=N-N linkage. researchgate.net They exhibit strong absorption maxima (λ_max) in the UV-Vis region, generally between 350-385 nm. researchgate.netajpamc.com Substituents on the benzaldehyde ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max. For example, electron-donating groups tend to cause a bathochromic shift by extending the conjugation, while steric hindrance that disrupts planarity can lead to a hypsochromic shift. cdnsciencepub.com It is also noted that these derivatives can exist as E- and Z-stereoisomers, which may have different spectral patterns, with Z-isomers often showing absorption maxima at shorter wavelengths. nih.gov

The table below summarizes the characteristic spectroscopic data for a series of novel hydrazone derivatives synthesized from substituted salicylaldehydes and 2,4-dinitrophenylhydrazine (B122626). acgpubs.org

| Compound ID | Substituent on Salicylaldehyde Moiety | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N-H Chemical Shift (δ, ppm) |

| 2a | Benzoate | 3369 | 1614 | 11.78 |

| 2e | 3,5-Dinitrobenzoate | 3286 | 1613 | 11.73 |

Computational Insights into Derivative Properties and Stability

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful insights into the structural, electronic, and stability aspects of this compound derivatives. researchgate.net These theoretical studies complement experimental data and help in understanding the underlying principles governing the molecule's behavior. researchgate.net

Geometric optimization calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. For the parent this compound, calculations show that the molecule generally adopts a planar E configuration, which facilitates π-π stacking interactions in the crystalline state. nih.gov Computational studies have revealed that the C-C bond distances within the dinitrophenyl ring adjacent to the imino group are slightly elongated, suggesting electron delocalization from the imine nitrogen's non-bonding orbital into the π-system of the ring. nih.govresearchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Substituents that are electron-donating will raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level, typically reducing the HOMO-LUMO gap and affecting the molecule's electronic absorption spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For a typical derivative, the area around the nitro groups and the N-H proton shows a positive electrostatic potential, indicating electrophilic sites. In contrast, the region around the imine nitrogen and the oxygen atoms of the nitro groups exhibits a negative potential, highlighting nucleophilic centers. This information is invaluable for predicting sites of intermolecular interactions and chemical reactions. Computational studies on related hydrazones have also shown that these molecules can exhibit high dipole moments, indicating significant charge separation. researchgate.net

The table below presents selected computational data for hydrazone derivatives, illustrating the influence of substituents on electronic properties. researchgate.net

| Property | Description | Typical Findings |

| Bond Lengths | C=N, N-N, and aromatic C-C distances | Elongation of C-C bonds near the imino group suggests delocalization. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Influenced by substituents; smaller gaps often correlate with bathochromic shifts in UV-Vis spectra. |

| Dipole Moment | Measure of molecular polarity | Derivatives often exhibit high dipole moments (e.g., 6-9 Debye), indicating significant charge polarization. |

| MEP Analysis | Maps of electrostatic potential | Identifies nucleophilic (negative) and electrophilic (positive) regions, predicting reactivity sites. |

Q & A

Q. What are the standard protocols for synthesizing benzaldehyde, (2,4-dinitrophenyl)hydrazone, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves refluxing equimolar amounts of benzaldehyde and 2,4-dinitrophenylhydrazine in ethanol with catalytic glacial acetic acid for 4–6 hours. The reaction mixture is concentrated under reduced pressure, and the product is filtered and recrystallized from ethanol to improve purity . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry for excess aldehyde to drive the reaction to completion, and controlling temperature to avoid side reactions (e.g., oxidation of the aldehyde group) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer: Characterization involves:

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer: The compound is widely used as a derivatizing agent for carbonyl group detection in HPLC and UV-Vis spectrophotometry. For example:

- Carbonyl Quantitation : React with aldehydes/ketones to form colored hydrazones detectable at 360–400 nm .

- Chromatographic Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate and quantify hydrazone derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on benzaldehyde influence the reactivity and stability of the resulting (2,4-dinitrophenyl)hydrazone?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring increase electrophilicity of the carbonyl carbon, accelerating hydrazone formation. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Stability studies via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that nitro-substituted hydrazones exhibit higher thermal stability (~250°C decomposition) compared to methoxy analogs .

Q. What strategies resolve contradictions in spectral data for hydrazone derivatives?

Methodological Answer: Discrepancies in NMR/IR data often arise from tautomerism (keto-enol equilibria) or polymorphism. Solutions include:

- Variable-Temperature NMR : Track tautomeric shifts at different temperatures .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks .

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies and NMR chemical shifts .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or antifungal disk diffusion methods .

- Mechanistic Studies : Use fluorescence quenching to assess DNA-binding affinity or molecular docking to predict interactions with target enzymes (e.g., acetylcholinesterase) .

- Toxicity Profiling : Conduct MTT assays on mammalian cell lines to determine IC₅₀ values .